molecular formula C6H2ClF3N2O2 B13114362 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine

5-Chloro-3-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B13114362
M. Wt: 226.54 g/mol
InChI Key: PREXNNVDLIUHBG-UHFFFAOYSA-N
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Description

5-Chloro-3-nitro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H2ClF3N2O2. This compound is characterized by the presence of a chlorine atom, a nitro group, and a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 2-chloro-5-(trifluoromethyl)pyridine. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods: Industrial production of this compound often employs a continuous flow process to ensure consistent quality and yield. The use of automated reactors allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-3-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells .

Comparison with Similar Compounds

Comparison: 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both a nitro group and a trifluoromethyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C6H2ClF3N2O2

Molecular Weight

226.54 g/mol

IUPAC Name

5-chloro-3-nitro-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2ClF3N2O2/c7-3-1-4(12(13)14)5(11-2-3)6(8,9)10/h1-2H

InChI Key

PREXNNVDLIUHBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)Cl

Origin of Product

United States

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